4-chloro-6-(1H-imidazol-1-yl)pyrimidin-2-amine
Overview
Description
4-chloro-6-(1H-imidazol-1-yl)pyrimidin-2-amine is a heterocyclic compound that features both pyrimidine and imidazole rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. The presence of both chloro and imidazolyl groups on the pyrimidine ring enhances its reactivity and potential for forming diverse derivatives.
Mechanism of Action
Target of Action
Imidazole-containing compounds, which include 4-chloro-6-(1h-imidazol-1-yl)pyrimidin-2-amine, are known to have a broad range of biological properties and can interact with various targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes.
Biochemical Pathways
Given the broad range of activities of imidazole derivatives, it can be inferred that multiple pathways could be affected, leading to downstream effects .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-(1H-imidazol-1-yl)pyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-6-(1H-imidazol-1-yl)pyrimidine with ammonia or amine derivatives. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or nickel complexes to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes the formation of intermediate compounds, followed by cyclization and functional group modifications. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-6-(1H-imidazol-1-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines and imidazoles, which can be further functionalized for specific applications .
Scientific Research Applications
4-chloro-6-(1H-imidazol-1-yl)pyrimidin-2-amine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interfere with biological pathways in pests.
Material Science: It is utilized in the synthesis of advanced materials, including organic semiconductors and dyes for solar cells.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine
- 4-chloro-6-(1H-imidazol-1-yl)pyrimidin-2-ol
- 4-chloro-6-(1H-imidazol-1-yl)pyrimidin-2-thiol
Uniqueness
4-chloro-6-(1H-imidazol-1-yl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of both chloro and imidazolyl groups allows for versatile chemical modifications and enhances its potential for diverse applications .
Properties
IUPAC Name |
4-chloro-6-imidazol-1-ylpyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN5/c8-5-3-6(12-7(9)11-5)13-2-1-10-4-13/h1-4H,(H2,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APRZXKSLUHDXPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=CC(=NC(=N2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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